molecular formula C15H20N2O2 B8728797 1-benzyl-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

1-benzyl-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide

Cat. No. B8728797
M. Wt: 260.33 g/mol
InChI Key: DVLUEKBTCGGHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04604401

Procedure details

To a suspension of 8.2 g (0.2 mole) of lithium aluminum hydride in 150 ml of dry tetrahydrofuran was added portionwise, 18.3 g (70.0 mmole) of solid 5-oxo-1-(phenylmethyl)-N-(2-propyl)-3-pyrrolidinecarboxamide. When the addition was complete, the reaction mixture was stirred at room temperature for 18 hours and then refluxed for two hours. After cooling to room temperature, the mixture was treated dropwise, successively, with 8 ml of water, 8 ml of 15% aqueous sodium hydroxide and 24 ml of water, titrating the final addition to produce a granular precipitate. The solid was removed by filtration, washed with tetrahydrofuran and the filtrate evaporated in vacuo to give 15.6 g of 1-(phenyl-methyl)-N-(2-propyl)-3-pyrrolidinemethanamine as a heavy syrup.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
18.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
reactant
Reaction Step Five
Name
Quantity
24 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O=[C:8]1[N:12]([CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:11][CH:10]([C:20]([NH:22][CH:23]([CH3:25])[CH3:24])=O)[CH2:9]1.O.[OH-].[Na+]>O1CCCC1>[C:14]1([CH2:13][N:12]2[CH2:8][CH2:9][CH:10]([CH2:20][NH:22][CH:23]([CH3:25])[CH3:24])[CH2:11]2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solid
Quantity
18.3 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CC(CN1CC1=CC=CC=C1)C(=O)NC(C)C
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
24 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the mixture was treated dropwise
ADDITION
Type
ADDITION
Details
addition
CUSTOM
Type
CUSTOM
Details
to produce a granular precipitate
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CN1CC(CC1)CNC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.